Kdm1/cdk1-IN-1 -

Kdm1/cdk1-IN-1

Catalog Number: EVT-12541641
CAS Number:
Molecular Formula: C22H17N5O3S
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KDM1/CDK1-IN-1 is a chemical compound recognized for its dual inhibitory effects on lysine-specific demethylase 1 and cyclin-dependent kinase 1. This compound has garnered attention in the field of cancer research due to its potential to induce cell cycle arrest and influence various cellular processes linked to tumor progression.

Source

The compound was first characterized in research focused on the inhibition of both KDM1 and CDK1, with specific emphasis on its biochemical properties and applications in cancer therapy. The potency of KDM1/CDK1-IN-1 is highlighted by its low half-maximal inhibitory concentration values, indicating strong inhibitory activity against its targets .

Classification

KDM1/CDK1-IN-1 is classified as a small molecule inhibitor. It belongs to a broader category of compounds that target epigenetic regulators and cell cycle proteins, making it relevant in studies involving cancer biology and therapeutic development.

Synthesis Analysis

Methods

The synthesis of KDM1/CDK1-IN-1 typically involves multi-step organic synthesis techniques. The methods employed often include:

  • Refluxing: Utilizing heat to facilitate chemical reactions over prolonged periods.
  • Purification: Techniques such as column chromatography are used to isolate the desired compound from by-products.
  • Characterization: Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.

Technical Details

The synthesis process may involve the use of various reagents and solvents, which are carefully selected based on their reactivity and compatibility with the target compound. The precise synthetic route can vary depending on the initial precursor compounds used.

Molecular Structure Analysis

Structure

The molecular structure of KDM1/CDK1-IN-1 is defined by its specific arrangement of atoms, which contributes to its function as an inhibitor. The compound features functional groups that interact with the active sites of KDM1 and CDK1, facilitating its inhibitory action.

Data

While specific structural data such as molecular formula or three-dimensional coordinates are not provided in the search results, it is essential to refer to chemical databases or publications for detailed structural diagrams and computational modeling studies that elucidate its conformation.

Chemical Reactions Analysis

Reactions

KDM1/CDK1-IN-1 undergoes various chemical reactions that are critical for its function as an inhibitor. These reactions primarily involve:

  • Binding Interactions: The compound forms non-covalent interactions with the active sites of KDM1 and CDK1, leading to inhibition.
  • Metabolic Stability: Understanding how KDM1/CDK1-IN-1 is metabolized in biological systems is crucial for evaluating its efficacy and safety.

Technical Details

The kinetics of these interactions can be studied using enzyme assays that measure the rate of reaction in the presence of varying concentrations of KDM1/CDK1-IN-1, allowing for the determination of inhibition constants.

Mechanism of Action

Process

The mechanism by which KDM1/CDK1-IN-1 exerts its effects involves:

  • Inhibition of Demethylation: By inhibiting KDM1, the compound prevents the removal of methyl groups from histone proteins, thereby affecting gene expression related to cell proliferation.
  • Cell Cycle Arrest: Inhibition of CDK1 disrupts normal cell cycle progression, specifically blocking cells in the G2/M phase, which can lead to apoptosis in rapidly dividing cancer cells .

Data

Experimental studies have demonstrated that treatment with KDM1/CDK1-IN-1 results in significant changes in cell cycle dynamics, supporting its role as a potent therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of KDM1/CDK1-IN-1 include:

Chemical Properties

Chemical properties include:

  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: Understanding how KDM1/CDK1-IN-1 interacts with biological macromolecules helps predict its behavior in vivo.

Relevant data regarding these properties can be derived from experimental assays designed to evaluate solubility, stability, and reactivity under various conditions.

Applications

Scientific Uses

KDM1/CDK1-IN-1 has several applications in scientific research:

  • Cancer Therapy: Its dual inhibition mechanism positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
  • Epigenetic Studies: Researchers utilize this compound to explore the role of histone methylation in gene regulation and cancer biology.
  • Cell Cycle Research: The ability to induce cell cycle arrest makes it a valuable tool for studying cell cycle dynamics and checkpoint mechanisms .

Properties

Product Name

Kdm1/cdk1-IN-1

IUPAC Name

ethyl 2-anilino-3-(1,3-benzothiazol-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C22H17N5O3S

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C22H17N5O3S/c1-2-30-22(29)14-12-23-19-17(20-25-15-10-6-7-11-16(15)31-20)18(26-27(19)21(14)28)24-13-8-4-3-5-9-13/h3-12,24,26H,2H2,1H3

InChI Key

MMAMFYJKOFNAGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(NN2C1=O)NC3=CC=CC=C3)C4=NC5=CC=CC=C5S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.